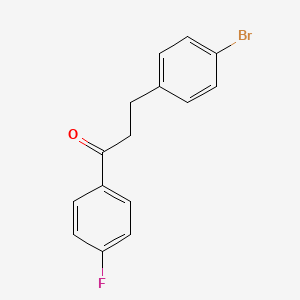

3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one

Description

3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one is a chalcone derivative characterized by a propan-1-one backbone substituted with 4-bromophenyl and 4-fluorophenyl groups. Chalcones are α,β-unsaturated ketones that serve as precursors for synthesizing heterocyclic compounds like pyrazolines, which have applications in pharmaceuticals and materials science.

Properties

IUPAC Name |

3-(4-bromophenyl)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWBZXRHYHGLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one is an organic compound belonging to the class of aryl ketones, characterized by its unique structure featuring bromine and fluorine substituents on aromatic rings. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

- Molecular Formula : C15H14BrF

- Molecular Weight : Approximately 305.18 g/mol

- Structural Features : The compound consists of a propanone backbone with a 4-bromophenyl group and a 4-fluorophenyl group, which may influence its chemical reactivity and biological interactions.

The mechanism of action for halogenated aryl ketones typically involves interaction with cellular targets such as enzymes or receptors. The halogen atoms can increase binding affinity to these targets, modulating biological pathways. For instance, compounds that inhibit tubulin polymerization can disrupt microtubule dynamics, crucial for cell division, thereby exerting cytotoxic effects on rapidly dividing cells .

Case Studies

-

Antiproliferative Activity :

- A study evaluating the antiproliferative effects of various aryl ketones found that compounds structurally similar to 3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one exhibited IC50 values ranging from 10 to 33 nM against MCF-7 cells. These findings suggest that the compound may possess comparable potency in inhibiting cancer cell proliferation .

- Tubulin Interaction :

Comparative Analysis with Similar Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

The dihedral angles between aromatic rings in chalcone derivatives significantly impact their conformational stability and crystallinity. For example:

- 3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one (hypothetical): Based on analogous compounds (e.g., 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)propenone), the dihedral angle between the two phenyl rings is expected to be small (~9–10°), favoring planar conformations .

- 3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)propenone: Exhibits larger dihedral angles (47.8–50.2°), attributed to steric hindrance from methoxy groups .

- 3-(3,4-Dimethylphenyl)-1-(4-bromophenyl)propenone: A dihedral angle of 48.1° highlights how alkyl substituents increase torsional strain compared to halogens .

Physical and Spectral Properties

*Estimated based on ME series trends.

Halogen substituents increase molecular weight and polarity, reducing Rf values in TLC compared to non-halogenated analogs. Bromine’s heavy atom effect also enhances X-ray diffraction quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.